Cas no 40182-06-7 (2-Phenylbenzene-1-sulfonamide)

2-Phenylbenzene-1-sulfonamide structure
2-Phenylbenzene-1-sulfonamide structure
Product name:2-Phenylbenzene-1-sulfonamide
CAS No:40182-06-7
MF:C12H11NO2S
MW:233.286241769791
CID:2631756
PubChem ID:12371520

2-Phenylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-phenylbenzenesulfonamide
    • 2-Phenylbenzene-1-sulfonamide
    • SCHEMBL48885
    • G44867
    • CS-0530898
    • 2-biphenylsulfonamide
    • DB-160964
    • Z299680984
    • AKOS008106916
    • 2-biphenylylsulfonamide
    • 40182-06-7
    • SBXDENYROQKXBE-UHFFFAOYSA-N
    • biphenylsulfonamide
    • CHEMBL4091235
    • [1,1'-Biphenyl]-2-sulfonamide
    • 841-176-6
    • EN300-60307
    • 1,1'-biphenyl-2-sulfonamide
    • (1,1'-Biphenyl)-2-sulfonamide
    • DTXSID50494854
    • biphenyl sulfonamide
    • QBA18206
    • Inchi: InChI=1S/C12H11NO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,13,14,15)
    • InChI Key: SBXDENYROQKXBE-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 233.05104977Da
  • Monoisotopic Mass: 233.05104977Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 68.5Ų

2-Phenylbenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-60307-0.05g
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
0.05g
$88.0 2023-06-28
Enamine
EN300-60307-5.0g
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
5.0g
$1364.0 2023-06-28
TRC
P323080-25mg
2-Phenylbenzene-1-sulfonamide
40182-06-7
25mg
$ 70.00 2022-06-03
Enamine
EN300-60307-0.5g
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
0.5g
$353.0 2023-06-28
Enamine
EN300-60307-1.0g
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
1.0g
$470.0 2023-06-28
1PlusChem
1P01A8GL-50mg
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
50mg
$160.00 2025-03-04
1PlusChem
1P01A8GL-1g
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
1g
$637.00 2025-03-04
Aaron
AR01A8OX-500mg
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
500mg
$511.00 2025-02-10
1PlusChem
1P01A8GL-250mg
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
250mg
$280.00 2025-03-04
Aaron
AR01A8OX-100mg
2-phenylbenzene-1-sulfonamide
40182-06-7 95%
100mg
$207.00 2025-02-10

2-Phenylbenzene-1-sulfonamide Related Literature

Additional information on 2-Phenylbenzene-1-sulfonamide

Recent Advances in the Study of 2-Phenylbenzene-1-sulfonamide (CAS: 40182-06-7): A Comprehensive Research Brief

2-Phenylbenzene-1-sulfonamide (CAS: 40182-06-7) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its phenyl and sulfonamide functional groups, has been the subject of numerous studies exploring its pharmacological properties, synthetic pathways, and therapeutic potential. This research brief aims to provide an up-to-date overview of the latest findings related to 2-Phenylbenzene-1-sulfonamide, with a focus on its chemical properties, biological activities, and emerging applications in the pharmaceutical industry.

Recent studies have highlighted the versatility of 2-Phenylbenzene-1-sulfonamide as a scaffold for designing novel bioactive molecules. Its sulfonamide moiety is particularly noteworthy, as it is a common feature in many clinically approved drugs, including antibiotics, diuretics, and anticancer agents. Researchers have investigated the compound's ability to interact with various biological targets, such as enzymes and receptors, leading to potential therapeutic effects. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-Phenylbenzene-1-sulfonamide exhibit potent inhibitory activity against carbonic anhydrase isoforms, suggesting their potential use in treating glaucoma and other related disorders.

In addition to its pharmacological potential, 2-Phenylbenzene-1-sulfonamide has also been explored for its role in chemical synthesis. A recent paper in Organic Letters detailed an efficient synthetic route for this compound, utilizing palladium-catalyzed cross-coupling reactions. This advancement not only improves the accessibility of 2-Phenylbenzene-1-sulfonamide for further research but also opens new avenues for the development of structurally related compounds with enhanced bioactivity. The study emphasized the importance of optimizing reaction conditions to achieve high yields and purity, which are critical for subsequent biological evaluations.

Another area of interest is the compound's potential as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 2-Phenylbenzene-1-sulfonamide derivatives significantly reduced the production of pro-inflammatory cytokines in vitro. The researchers attributed this effect to the compound's ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway. These findings underscore the therapeutic potential of 2-Phenylbenzene-1-sulfonamide in treating chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Despite these promising developments, challenges remain in the clinical translation of 2-Phenylbenzene-1-sulfonamide-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further structural optimization and preclinical studies. Recent efforts have focused on designing prodrugs and nanoformulations to enhance the compound's pharmacokinetic properties. For example, a 2023 study in the European Journal of Pharmaceutical Sciences explored the encapsulation of 2-Phenylbenzene-1-sulfonamide in polymeric nanoparticles, demonstrating improved solubility and sustained release profiles.

In conclusion, 2-Phenylbenzene-1-sulfonamide (CAS: 40182-06-7) represents a promising candidate for drug development, with diverse applications ranging from enzyme inhibition to anti-inflammatory therapy. The latest research highlights its potential as a versatile scaffold for designing novel therapeutics, while also identifying areas for further investigation. As synthetic methodologies and formulation strategies continue to advance, the translational potential of this compound is expected to grow, paving the way for its eventual clinical application. Future studies should focus on addressing the remaining challenges and exploring new biological targets to fully realize the therapeutic benefits of 2-Phenylbenzene-1-sulfonamide.

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